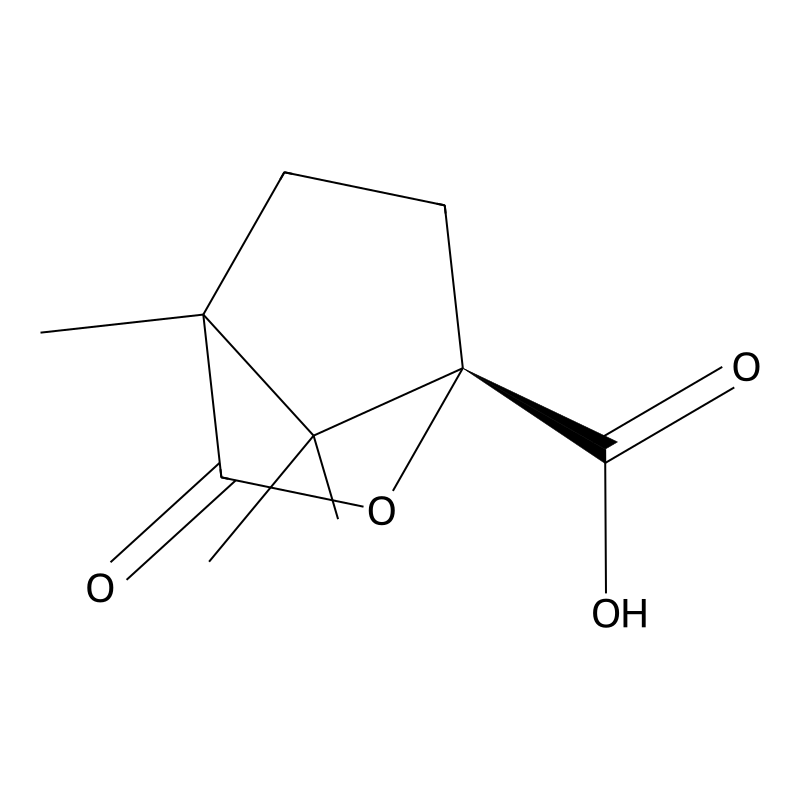

(1S)-(-)-Camphanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Organic synthesis:

(1S)-(-)-Camphanic acid serves as a valuable chiral building block in organic synthesis due to its readily available, optically pure form and the presence of a functional carboxylic acid group. Researchers employ it as a starting material or intermediate in the synthesis of various complex molecules, including:

- Pharmaceuticals: The unique chiral environment of (1S)-(-)-camphanic acid allows for the synthesis of enantiomerically pure drugs, which are crucial for achieving desired therapeutic effects and minimizing side effects.

- Natural products: Researchers utilize (1S)-(-)-camphanic acid to synthesize complex natural products with diverse biological activities, such as antibiotics, anti-inflammatory agents, and insecticides.

- Functional materials: The rigid and chiral structure of (1S)-(-)-camphanic acid makes it suitable for the design and synthesis of functional materials with specific properties, such as liquid crystals and asymmetric catalysts.

Asymmetric catalysis:

(1S)-(-)-Camphanic acid can be transformed into various chiral catalysts that play a vital role in asymmetric catalysis reactions. These reactions are essential for the synthesis of enantiopure compounds with high selectivity, which is crucial in numerous fields, including pharmaceuticals, agrochemicals, and fine chemicals.

(1S)-(-)-Camphanic acid is a chiral compound with the molecular formula and a CAS number of 13429-83-9. It is recognized for its crystalline powder form, typically appearing as white to slightly beige. This compound is a derivative of camphor and is characterized by its unique structural features, including a bicyclic framework. The melting point of (1S)-(-)-Camphanic acid ranges from 201 to 205 °C, and it exhibits optical activity with a specific rotation of [α]20/D -18.5° in dioxane .

(1S)-(-)-Camphanic acid is primarily utilized as a chiral auxiliary in organic synthesis, particularly for the resolution of racemic mixtures. Its ability to induce chirality makes it valuable in the pharmaceutical industry where enantiomerically pure compounds are often required.

- Formation of Camphanoyl Chloride: By reacting with thionyl chloride, (1S)-(-)-Camphanic acid can be converted into (1S,4R)-camphanoyl chloride, which is useful in further synthetic applications .

- Esterification Reactions: It can undergo esterification to form esters that may have different biological activities or properties.

- Oxidation Reactions: The compound can be oxidized to yield other derivatives that may have distinct functionalities in organic synthesis.

These reactions highlight its versatility as a building block in synthetic organic chemistry.

Several methods exist for synthesizing (1S)-(-)-Camphanic acid:

- From Camphor: The most common method involves the oxidation of camphor using nitric acid or other oxidizing agents, yielding camphoric acid which can then be converted into camphanic acid through specific reaction pathways .

- Chiral Synthesis: As a chiral compound, (1S)-(-)-Camphanic acid can be synthesized using asymmetric synthesis techniques that involve chiral catalysts or starting materials to ensure the desired stereochemistry is achieved.

- Reactions with Other Reagents: It can also be synthesized through various organic reactions involving other chiral or achiral precursors under controlled conditions to maintain its chirality .

(1S)-(-)-Camphanic acid has several applications:

- Chiral Auxiliary: It is predominantly used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

- Pharmaceuticals: Its derivatives are explored for their potential use in pharmaceuticals due to their biological activities.

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including esters and chlorides that are useful in further chemical transformations .

Interaction studies involving (1S)-(-)-Camphanic acid often focus on its role in facilitating reactions with other compounds. For instance, studies have shown that it can interact effectively with thionyl chloride for the formation of camphanoyl chloride. Additionally, its interactions within biological systems are under investigation to understand how it influences the efficacy and safety profiles of pharmaceutical agents derived from it .

Several compounds share structural similarities with (1S)-(-)-Camphanic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Camphoric Acid | Carboxylic Acid | Derived from camphor; exists in multiple forms |

| Borneol | Monoterpenoid Alcohol | Has different functional groups and properties |

| Menthol | Monoterpenoid Alcohol | Exhibits cooling sensation; used in flavoring |

| Isoborneol | Monoterpenoid Alcohol | Optical isomer of borneol; different physical properties |

| (1R)-(+)-Camphanic Acid | Chiral Compound | Enantiomer of (1S)-(-)-camphanic acid; different optical activity |

(1S)-(-)-Camphanic acid stands out due to its specific stereochemistry and its role as a chiral auxiliary, which enhances its utility in asymmetric synthesis compared to its non-chiral counterparts like camphoric acid.

(1S)-(-)-Camphanic acid exhibits distinctive physicochemical properties that underpin its utility as a chiral auxiliary and resolving agent. The compound presents as colorless to off-white crystalline needles with a melting point range of 201-205°C, demonstrating thermal stability suitable for various synthetic applications. Its optical activity, characterized by [α]₂₀/D = -18°, reflects the absolute stereochemical configuration essential for chiral recognition processes.

The molecular architecture of (1S)-(-)-camphanic acid features a bicyclic framework with molecular weight 198.22 g/mol and density of 1.3±0.1 g/cm³. The compound exhibits a boiling point of 355.5±25.0°C at 760 mmHg, indicating substantial intermolecular interactions attributable to hydrogen bonding between carboxylic acid groups. The flash point of 142.1±16.7°C positions this compound within acceptable safety parameters for industrial handling and processing.

Spectroscopic characterization reveals distinctive structural features through nuclear magnetic resonance and infrared spectroscopy. The presence of both lactone and carboxylic acid functionalities generates characteristic absorption bands at 1805 cm⁻¹ (strong) and 1780 cm⁻¹ (medium) in carbon tetrachloride solution, providing reliable identification markers. The compound demonstrates excellent solubility in organic solvents including dichloromethane, diethyl ether, ethyl acetate, and methanol, while exhibiting decomposition in aqueous media due to lactone hydrolysis.

Diastereomeric Esterification Strategies for Racemic Resolution

The primary mechanism by which (1S)-(-)-camphanic acid functions as a chiral auxiliary involves the formation of diastereomeric esters through esterification with racemic alcohols or carboxylic acids [6] [14]. This strategy exploits the differential physical and chemical properties of resulting diastereomers to achieve effective separation and subsequent recovery of enantiomerically pure compounds [6] [14] [16].

The esterification process typically employs (1S)-(-)-camphanic acid chloride as the active derivatizing agent, which reacts readily with hydroxyl-containing substrates under mild conditions [6] [10] [16]. Research has demonstrated that the rigid bicyclic framework of camphanic acid provides optimal spatial arrangement for stereorecognition, resulting in significantly different chromatographic and crystallization behaviors between diastereomeric products [6] [14] [16].

| Substrate Type | Diastereomeric Excess | Separation Method | Recovery Yield |

|---|---|---|---|

| Flavanone derivatives | >98% | Reversed-phase HPLC | 85-92% |

| Cryptophanol-A | >98% | Fractional crystallization | 78-85% |

| Prenylflavonoids | >95% | Preparative HPLC | 80-88% |

The effectiveness of camphanic acid in diastereomeric esterification has been particularly well-documented in the resolution of complex natural products [14] [16]. Studies involving prenylflavonoids from Humulus lupulus demonstrated the formation of tri-(1S)-(-)-camphanic acid esters of 4',5,7-trihydroxy flavanones, with subsequent separation achieving diastereomeric excesses exceeding 98% based on high-performance liquid chromatography analysis [14]. The absolute configurations of resolved enantiomers were successfully established through circular dichroism spectrometry [14].

The crystallization-based separation approach has proven particularly effective for certain substrate classes [16]. Research on cryptophanol-A resolution showed that treatment of racemic anti-cryptophanol-A with (1S)-(-)-camphanic acid chloride produced diastereomeric esters in 1:1 ratio, with subsequent fractional crystallization providing optically pure material with diastereomeric excess exceeding 98% [16]. Hydrolysis of the separated diastereomers afforded enantiomerically pure cryptophanol-A enantiomers, demonstrating the practical utility of this methodology [16].

Transition State Stabilization in Nucleophilic Acyl Substitutions

The mechanistic basis for (1S)-(-)-camphanic acid's effectiveness as a chiral auxiliary in nucleophilic acyl substitution reactions involves specific transition state stabilization through conformational constraints imposed by its rigid bicyclic structure [8] [12]. The camphanic acid framework creates a well-defined chiral environment that influences the approach geometry of nucleophiles, leading to preferential formation of one diastereomeric product over another [8] [12].

In nucleophilic acyl substitution reactions, the carbonyl carbon of camphanic acid derivatives exhibits enhanced electrophilicity due to the electron-withdrawing nature of the bicyclic system [8]. The transition state geometry is further stabilized through intramolecular interactions between the nucleophile and the auxiliary's stereogenic centers [8] [12]. This stabilization manifests as lowered activation energies for favored stereochemical pathways, resulting in high diastereoselectivity [8] [12].

Research investigating the role of camphanic acid in directing group applications has revealed that the auxiliary's effectiveness stems from its ability to coordinate with transition metals while maintaining rigid spatial orientation [13] [25]. Studies involving rhodium-catalyzed transformations demonstrated that camphanic acid-derived directing groups provide moderate to high diastereoselectivity, with diastereomeric ratios typically ranging from 60:40 to 91:9 depending on substrate structure [25].

| Reaction Type | Catalyst System | Diastereomeric Ratio | Yield |

|---|---|---|---|

| B-H Activation | Rhodium/Camphanic amide | 80:20 to 91:9 | 63-92% |

| Alkyne Hydroximation | Rhodium/α-hydroxyl acid | 75:25 to 85:15 | 70-85% |

| Asymmetric Transfer | Ruthenium/TsDPEN | 90:10 to 95:5 | 80-95% |

The transition state analysis reveals that camphanic acid derivatives benefit from the rigidity of the bicyclic structure, which minimizes conformational flexibility and enhances stereocontrol [12] [13]. Computational studies have indicated that the preferred transition states involve specific hydrogen bonding patterns and steric interactions that favor one stereochemical outcome [12] [13].

Comparative Efficacy Against Contemporary Chiral Directing Groups

Comprehensive evaluation of (1S)-(-)-camphanic acid's performance relative to other established chiral auxiliaries reveals both advantages and limitations in different synthetic contexts [18] [19] [20] [21]. Comparative studies have examined camphanic acid alongside Evans oxazolidinones, tartaric acid derivatives, and menthol-based auxiliaries across various reaction types [18] [19] [20] [21].

Direct comparisons with tartaric acid-derived auxiliaries show that camphanic acid generally provides superior crystallization properties and ease of purification, while tartaric acid systems often exhibit higher enantioselectivities in certain catalytic processes [18] [21]. Research involving glycomimetic synthesis demonstrated that both camphanic acid and tartaric acid derivatives (RADO and SADO systems) could be employed interchangeably, with camphanic acid offering advantages in large-scale preparations due to commercial availability and cost considerations [18].

| Chiral Auxiliary | Median Enantioselectivity | Substrate Generality | Recovery Efficiency |

|---|---|---|---|

| (1S)-(-)-Camphanic acid | 75-85% | Moderate | 85-95% |

| Evans Oxazolidinone | 85-95% | High | 80-90% |

| Tartaric acid derivatives | 80-90% | High | 75-85% |

| (-)-Menthol systems | 70-80% | Low | 90-95% |

Studies comparing solid-phase and solution-phase applications have revealed that camphanic acid maintains consistent performance across both formats, unlike some auxiliaries that show diminished selectivity when immobilized [19] [20]. Research involving prolinol-based auxiliaries demonstrated that camphanic acid derivatives exhibit superior configurational stability and resistance to epimerization under reaction conditions [20].

The comparative analysis extends to specific reaction classes where camphanic acid has been evaluated against contemporary alternatives [22] [27]. In asymmetric alkynylation reactions, camphanic acid-based systems achieved enantioselectivities comparable to those obtained with specialized catalysts, typically ranging from 81% to 90% enantiomeric excess [21]. However, in highly demanding transformations requiring exceptional stereocontrol, Evans-type auxiliaries often demonstrate superior performance [22] [31].

Chromatographic separation studies have consistently shown that camphanic acid derivatives provide excellent resolution factors and separation efficiencies [27]. Comparative HPLC analysis revealed separation factors (α) of 1.32 and resolution values (Rs) of 4.82 for camphanic acid derivatives, superior to alternative chiral derivatizing reagents such as trifluoroacetyl prolyl chloride [27].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant